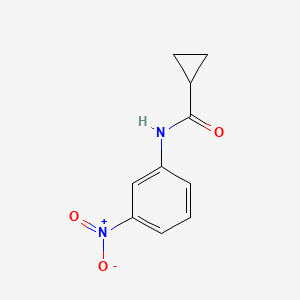

![molecular formula C18H21N3O2S B5578607 N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5578607.png)

N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide often involves condensation reactions, where hydrazide derivatives are condensed with aldehydes in the presence of catalysts under specific conditions. For instance, Rodriguez et al. (1996) described a synthesis method that might be applicable, involving the Wittig reaction and oxidative dimerization processes for the preparation of dimethylamino phenyl derivatives (Rodríguez et al., 1996).

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, a study by Al-Hourani et al. (2016) on a structurally similar compound, N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, utilized X-ray crystallography to elucidate its structure, showcasing the importance of such analytical methods in understanding the molecular configuration (Al-Hourani et al., 2016).

Chemical Reactions and Properties

Compounds with sulfonohydrazide groups are known for their reactivity towards various chemical transformations. For example, the electrophilic and nucleophilic sites identified through molecular docking and spectroscopic studies indicate potential reactivity pathways, such as the formation of charge-transfer complexes or involvement in corrosion inhibition processes (Ichchou et al., 2019).

Physical Properties Analysis

The solubility, melting points, and thermal stability of similar compounds are critical for their application and handling. For instance, compounds with dimethylamino groups have been analyzed for their solubility in methanol and thermal properties, which are essential for crystal growth and application in nonlinear optical materials (Ogawa et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and potential for hydrogen bonding, play a crucial role in the application of these compounds. Studies on similar structures have shown the importance of N-H...O hydrogen bond interactions in the crystal packing and the influence of substituents on the electronic properties (Yang, 2011).

Applications De Recherche Scientifique

Corrosion Inhibition

This compound has been investigated for its effectiveness as a corrosion inhibitor, particularly for carbon steel in acidic environments. A study demonstrated that sulfonohydrazide derivatives, including N'-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-4-methylbenzenesulfonohydrazide, serve as good corrosion inhibitors in molar hydrochloric acid. Their efficiency increases with concentration but decreases with rising temperature, indicating a dependence on environmental conditions. The effectiveness of these inhibitors is partly attributed to their adsorption on the steel surface, which follows the Langmuir adsorption isotherm, indicating a physisorption mechanism (Ichchou, Larabi, Rouabhi, Harek, & Fellah, 2019).

Molecular Electronics

Another application area is in molecular electronics, where derivatives of this compound have been explored for their electron transport properties. Studies involving the protonation of similar molecular structures have shown intermolecular proton-electron transfer, leading to the formation of monoradical cations. These processes are crucial for understanding the molecular basis of electronic devices and materials, suggesting potential applications in designing more efficient organic semiconductors and electronic components (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).

Nonlinear Optics

In the field of nonlinear optics, sulfonohydrazide derivatives, including this compound, have been synthesized and characterized for their third-order nonlinear optical properties. The research highlights their potential applications in optical devices, such as optical limiters and switches, due to their significant nonlinear refractive index and absorption coefficient. These materials are promising for the development of advanced optical materials that can be used in laser technology and photonics (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-15-6-12-18(13-7-15)24(22,23)20-19-14-4-5-16-8-10-17(11-9-16)21(2)3/h4-14,20H,1-3H3/b5-4+,19-14+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQFFNKLTWFGQOK-FGACYFSBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC=CC2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C=C/C2=CC=C(C=C2)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enylidene]amino]-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5578527.png)

![3-[(4-chlorobenzyl)thio]-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5578546.png)

![ethyl 4-cyano-3-methyl-5-[(3-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5578554.png)

![N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide](/img/structure/B5578562.png)

![8-(5-chloro-3-fluoro-2-pyridinyl)-2-(3-methoxypropyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5578577.png)

![2-[2-(4-ethoxy-1-piperidinyl)-2-oxoethyl]-5-methyl-4-(2-phenylethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5578580.png)

![4-(2-chlorophenoxy)-1-[(3-isopropyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5578599.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-phenyl-1-piperazinamine](/img/structure/B5578621.png)

![(1R*,3S*)-7-{[(3-methoxyphenyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5578626.png)

![2-methyl-4-(4-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]methyl}phenyl)-2-butanol](/img/structure/B5578640.png)